molecular formula C19H18FN3OS B12583785 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

Cat. No.: B12583785
M. Wt: 355.4 g/mol
InChI Key: VUDSAIJIZSRBKE-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a quinazoline core, a 4-fluorophenyl ring, and a N,N-dimethylacetamide group linked by a sulfanyl bridge . The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific presence of the 4-fluorophenyl moiety is a common feature in bioactive molecules, as the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Research into structurally related compounds, particularly those containing the 4-fluorophenylacetamide group, has indicated potential value in anticancer research, with some analogues demonstrating cytotoxic effects against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, compounds with similar molecular frameworks, featuring fluorophenyl groups and specific heterocycles, are also investigated for their interactions with neurological targets, such as the dopamine transporter, for potential therapeutic applications . This combination of features makes 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide a compound of interest for further investigation in various biochemical and pharmacological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C19H18FN3OS/c1-12-4-9-15-16(10-12)21-18(13-5-7-14(20)8-6-13)22-19(15)25-11-17(24)23(2)3/h4-10H,11H2,1-3H3

InChI Key

VUDSAIJIZSRBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that quinazoline derivatives possess anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells, demonstrating significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although detailed studies on this specific compound are still ongoing .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds containing quinazoline moieties. The sulfanyl group in this compound may contribute to enhanced antibacterial activity. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Dipeptidyl Peptidase IV Inhibition

The compound's structural similarities to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggest potential applications in treating type 2 diabetes mellitus. DPP-IV plays a crucial role in glucose metabolism, and inhibitors can enhance insulin secretion. Ongoing studies are exploring the compound's ability to inhibit DPP-IV activity, potentially leading to new therapeutic options for diabetes management .

Drug Development

The unique structure of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide makes it a valuable scaffold for drug discovery. Medicinal chemists are actively investigating modifications to improve potency and selectivity against targeted biological pathways. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in metabolic pathways. These computational approaches help identify potential therapeutic targets and guide further experimental validations .

Case Studies

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that similar quinazoline derivatives exhibited significant anticancer activity through apoptosis induction in breast cancer cell lines .
  • Antimicrobial Efficacy : Research conducted on related compounds demonstrated promising results against antibiotic-resistant bacterial strains, suggesting that modifications to the quinazoline structure could lead to effective new antibiotics .
  • DPP-IV Inhibition : A recent investigation into DPP-IV inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity, with preliminary results indicating that compounds similar to the focus compound could be viable candidates for diabetes treatment .

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name / Class Core Structure Substituents Functional Groups Reference
Target Compound Quinazoline 4-Fluorophenyl, 7-methyl Sulfanyl, N,N-dimethylacetamide -
Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl Thione, difluorophenyl
N-(4-Methoxyphenyl)acetamide Acetamide 2-Aminophenylsulfanyl, 4-methoxyphenyl Amide, sulfanyl
2-(2-(4-Fluorophenyl)hydrazono)propanoate Hydrazono-propanoate 4-Fluorophenyl Hydrazone, ester
  • Quinazoline vs. Triazole Cores: The target’s quinazoline core may confer distinct electronic and steric properties compared to triazole derivatives (e.g., compounds [7–9] in ). Quinazolines are known for kinase inhibition, while triazoles often exhibit antimicrobial activity .
  • Fluorine Substituents: The 4-fluorophenyl group in the target compound and 2-(4-fluorophenyl)hydrazono propanoate () enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions. In contrast, triazole derivatives in use 2,4-difluorophenyl groups, which may increase polarity .
  • Sulfur Linkers : The sulfanyl group in the target and N-(4-methoxyphenyl)acetamide () contributes to redox activity and hydrogen bonding, whereas thione groups in triazoles () participate in tautomerism .

Spectroscopic and Tautomeric Properties

  • IR Spectroscopy :
    • The target’s N,N-dimethylacetamide group would show C=O stretching near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of S-H bands (~2500–2600 cm⁻¹) in the target and triazole-thiones () confirms thione tautomer dominance over thiol forms .
  • NMR :
    • The 4-fluorophenyl group in the target would produce distinct ¹⁹F NMR shifts, comparable to fluorinated analogs in and .

Biological Activity

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is C19H18FN3OSC_{19}H_{18}FN_{3}OS, with a molecular weight of 355.4 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C19H18FN3OS
Molecular Weight 355.4 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide
InChI Key BJCPRZNPODBAOU-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C

The biological activity of quinazoline derivatives often hinges on their ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action for 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis. Research indicates that quinazoline derivatives can inhibit tyrosine kinases and other enzymes involved in cancer cell signaling .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study utilizing molecular docking revealed that compounds similar to 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide exhibited significant binding affinity to targets involved in breast cancer progression . The cytotoxic effects were evaluated using the MTT assay, demonstrating that these compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies indicate that quinazoline derivatives possess activity against various bacterial strains, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for related compounds was determined, showing effective bactericidal activity .

Summary of Biological Activities

Activity TypeFindings
Anticancer Induces apoptosis in breast cancer cells; significant binding affinity in molecular docking studies.
Antimicrobial Effective against Klebsiella pneumoniae; demonstrated bactericidal activity with low MIC values.

Case Studies

  • Anticancer Study : A recent study focused on the synthesis and evaluation of substituted quinazolines demonstrated that compounds similar to 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide showed promising results in inhibiting tumor growth in xenograft models.
  • Antimicrobial Study : Another investigation assessed the time-kill kinetics of related quinazoline derivatives against Klebsiella pneumoniae, confirming rapid bactericidal activity with a significant reduction in colony-forming units (CFUs) over time.

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